molecular formula C15H11IN2O3S2 B11173640 3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide

Cat. No.: B11173640
M. Wt: 458.3 g/mol
InChI Key: GJDAFEHKSJRFAD-UHFFFAOYSA-N
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Description

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a methanesulfonyl group, and a benzothiazole moiety

Preparation Methods

The synthesis of 3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl group and the iodine atom. The final step involves the formation of the benzamide linkage.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Iodination: The iodination step involves the reaction of the methanesulfonylated benzothiazole with iodine or an iodine-containing reagent.

    Formation of Benzamide Linkage: The final step involves the coupling of the iodinated benzothiazole with an appropriate benzoyl chloride derivative to form the benzamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methanesulfonyl group and the benzothiazole moiety.

    Coupling Reactions: The benzamide linkage can be further modified through coupling reactions with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.

    Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound has been used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

3-Iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)benzamide can be compared with other benzamide derivatives and benzothiazole-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11IN2O3S2

Molecular Weight

458.3 g/mol

IUPAC Name

3-iodo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11IN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)

InChI Key

GJDAFEHKSJRFAD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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